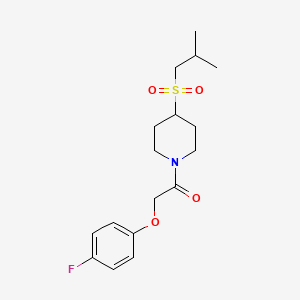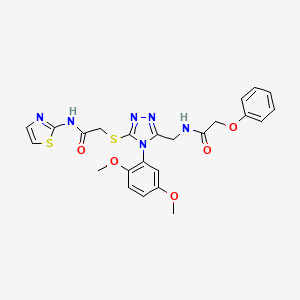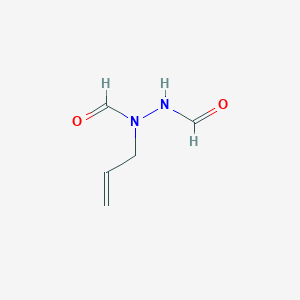
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenoxy group and a piperidinyl ethanone moiety, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated ethanone under basic conditions to form the 4-fluorophenoxy ethanone intermediate.
Piperidine Derivative Synthesis: Separately, piperidine is functionalized with an isobutylsulfonyl group through sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxy ethanone intermediate with the isobutylsulfonyl piperidine derivative. This is typically achieved through nucleophilic substitution reactions under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures scalability and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidinyl ethanone moiety can interact with active sites or allosteric sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(4-Methylphenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Contains a methyl group instead of fluorine.
2-(4-Bromophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Features a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)16-7-9-19(10-8-16)17(20)11-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWHURATVYTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)


![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide](/img/structure/B2730867.png)

![N-(4-cyanooxan-4-yl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B2730869.png)
![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2730874.png)
![5-[1-(butan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2730876.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2730883.png)
